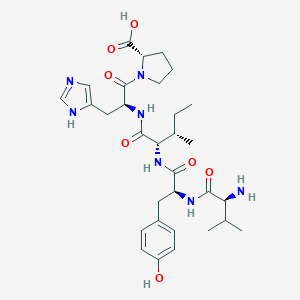
4-(2-Aminopropylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminopropylsulfanyl)phenol, also known as 4-APS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and materials science. This compound is a derivative of 4-mercaptophenol, which is a common precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminopropylsulfanyl)phenol is not fully understood, but studies have suggested that it may interact with various cellular pathways and signaling molecules. For example, 4-(2-Aminopropylsulfanyl)phenol has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 4-(2-Aminopropylsulfanyl)phenol can affect various biochemical and physiological processes in cells and organisms. For example, 4-(2-Aminopropylsulfanyl)phenol has been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to modulate the activity of various enzymes involved in cellular metabolism and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Aminopropylsulfanyl)phenol in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various experimental needs. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to exhibit low toxicity, making it a safe and reliable compound for use in biological experiments.
However, there are also limitations to using 4-(2-Aminopropylsulfanyl)phenol in lab experiments. For example, the solubility of 4-(2-Aminopropylsulfanyl)phenol in aqueous solutions is limited, which can make it difficult to use in certain experimental setups. Additionally, 4-(2-Aminopropylsulfanyl)phenol has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-(2-Aminopropylsulfanyl)phenol. One area of interest is the development of new synthetic methods for 4-(2-Aminopropylsulfanyl)phenol and its derivatives. This could lead to the development of new functional materials and compounds with enhanced properties.
Another area of interest is the investigation of the mechanism of action of 4-(2-Aminopropylsulfanyl)phenol. A better understanding of how this compound interacts with cellular pathways and signaling molecules could lead to the development of new therapies for various diseases.
Finally, there is a growing interest in the use of 4-(2-Aminopropylsulfanyl)phenol in nanotechnology. This compound has been shown to exhibit unique properties when used in the synthesis of nanoparticles and other nanomaterials. Further research in this area could lead to the development of new materials with enhanced properties and applications.
In conclusion, 4-(2-Aminopropylsulfanyl)phenol is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2-Aminopropylsulfanyl)phenol have been discussed in this paper. Further research in this area could lead to the development of new therapies and materials with enhanced properties and applications.
Métodos De Síntesis
The synthesis of 4-(2-Aminopropylsulfanyl)phenol can be achieved through the reaction of 4-mercaptophenol with 2-amino-1-propanol in the presence of a suitable catalyst. This reaction leads to the formation of 4-(2-Aminopropylsulfanyl)phenol as a white crystalline solid. The purity of the product can be improved through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
4-(2-Aminopropylsulfanyl)phenol has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-(2-Aminopropylsulfanyl)phenol has been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that 4-(2-Aminopropylsulfanyl)phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders.
In the field of biotechnology, 4-(2-Aminopropylsulfanyl)phenol has been used as a ligand for the immobilization of enzymes and proteins on solid supports. This has led to the development of biosensors and biocatalysts that can be used for various applications, including environmental monitoring and bioremediation.
Propiedades
Número CAS |
115044-39-8 |
|---|---|
Nombre del producto |
4-(2-Aminopropylsulfanyl)phenol |
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
4-(2-aminopropylsulfanyl)phenol |
InChI |
InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3 |
Clave InChI |
NOHIPOXNDXLSSO-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(CSC1=CC=C(C=C1)O)N |
Sinónimos |
4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer, 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer HOMePAES |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



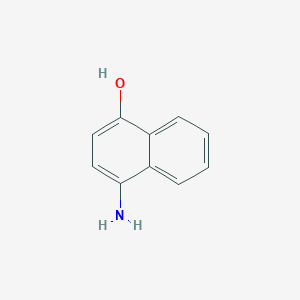
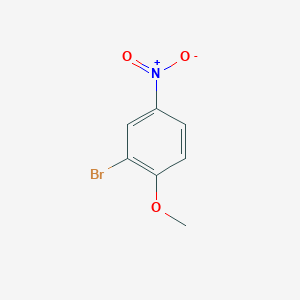
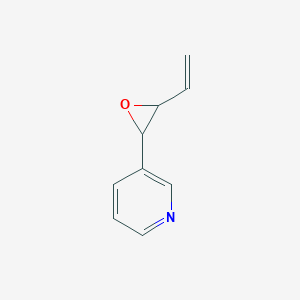
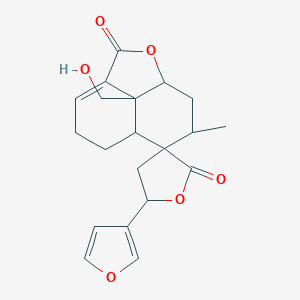
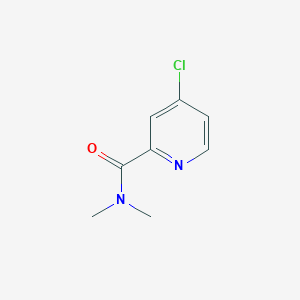
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)

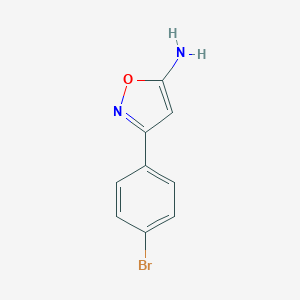

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
